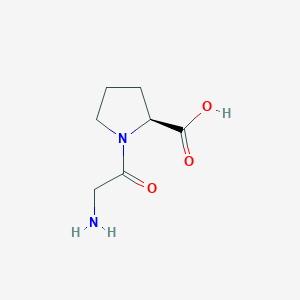

Glycyl-L-proline

Description

Gly-L-Pro has been reported in Homo sapiens and Euglena gracilis with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNQNBZMBZJQJO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016976 | |

| Record name | Glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

704-15-4 | |

| Record name | Glycyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-GLYCYLPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ69WB3VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 - 158 °C | |

| Record name | Glycylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Glycyl-L-proline in Collagen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-proline (Gly-Pro) is a dipeptide that represents a significant component of collagen's primary structure and a key product of its catabolism. While the roles of its constituent amino acids, glycine and proline, in collagen synthesis are well-established, the specific functions of the Gly-Pro dipeptide are multifaceted, extending beyond serving as a simple building block. This technical guide provides an in-depth analysis of the current understanding of this compound's role in collagen metabolism. It consolidates quantitative data on the effects of proline, a direct derivative of Gly-Pro, on collagen production, details relevant experimental protocols, and visualizes the key signaling pathways implicated in these processes. This document serves as a comprehensive resource for researchers and professionals in drug development investigating the modulation of collagen metabolism for therapeutic and research purposes.

Introduction: The Significance of this compound in the Collagen Lifecycle

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helix structure, which is rich in glycine and proline residues. The lifecycle of collagen involves a tightly regulated balance of synthesis and degradation. This compound emerges as a critical molecule in this cycle. It is a major repeating dipeptide in the collagen sequence and a primary product of collagen breakdown by matrix metalloproteinases (MMPs). Once liberated, Gly-Pro is a substrate for the cytosolic enzyme prolidase, which cleaves it into glycine and proline, thereby making these amino acids available for re-incorporation into newly synthesized procollagen.[1][2] Thus, prolidase activity and the availability of Gly-Pro are intrinsically linked to the efficiency of collagen recycling and overall turnover.[1][3]

Beyond its role as a source of proline for collagen synthesis, emerging evidence suggests that Gly-Pro may have direct and indirect signaling functions that influence cellular behavior, particularly in the context of skin health and disease. For instance, urinary levels of Gly-Pro have been identified as a potential biomarker for increased collagen degradation, such as in the case of skin pressure sores.[4] Furthermore, studies have begun to elucidate the protective effects of Gly-Pro against environmental stressors like UVA radiation in dermal fibroblasts.[5]

This guide will delve into the known mechanisms of Gly-Pro action, present quantitative data from relevant studies, provide detailed experimental methodologies for investigating its effects, and illustrate the associated signaling pathways.

Data Presentation: Quantitative Effects on Collagen Metabolism

While direct quantitative data on the stimulatory effects of this compound on collagen synthesis is still emerging, studies on its constituent amino acid, proline, provide valuable insights into its potential impact.

Table 1: Effect of Proline Supplementation on Type I Collagen Expression in Human Skin Fibroblasts [6][7]

| Cell Type | Culture Condition | Proline Concentration | Duration | Change in COL1A1 Expression (vs. Control) |

| Human Skin Fibroblasts | Glutamine-free medium | 5 mM | 24h | ~2-fold increase |

| Human Skin Fibroblasts | Glutamine-free medium | 10 mM | 24h | ~2-fold increase |

| Human Skin Fibroblasts | Glutamine-supplemented medium | 5 mM | 24h | ~30% increase |

| Human Skin Fibroblasts | Glutamine-supplemented medium | 10 mM | 24h | ~30% increase |

Note: The stimulatory effect of exogenous proline is more pronounced in the absence of glutamine, which is a precursor for endogenous proline synthesis.[6][7]

Signaling Pathways in Collagen Metabolism

This compound and its metabolic products are implicated in several signaling pathways that regulate collagen homeostasis.

Prolidase-Mediated Signaling

Prolidase, the enzyme that hydrolyzes Gly-Pro, plays a crucial role in regulating collagen biosynthesis. Its activity is influenced by cell-matrix interactions and downstream signaling cascades.

-

β1-Integrin and MAPK Signaling: The binding of extracellular matrix (ECM) components to β1-integrin receptors can activate prolidase. This activation is thought to be mediated through the MAP kinase (MAPK) signaling pathway, including ERK1/2.[8] The subsequent release of proline from Gly-Pro provides the necessary substrate for new collagen synthesis, creating a feedback loop between the ECM and collagen production.[3][9]

Caption: Prolidase activation via β1-integrin and MAPK signaling.

Protective Role of Gly-Pro via MAPK/NF-κB Pathway

Recent studies have highlighted a protective role for Gly-Pro in human dermal fibroblasts against UVA-induced damage.

-

Inhibition of UVA-Induced ROS and Inflammatory Signaling: Pretreatment of normal human dermal fibroblasts with Gly-Pro has been shown to inhibit the generation of reactive oxygen species (ROS) induced by UVA radiation. This protective effect is associated with the attenuation of the MAPK/NF-κB signaling pathway, which is a key regulator of inflammatory responses and matrix metalloproteinase (MMP) expression.[5]

Caption: Protective mechanism of Gly-Pro against UVA-induced damage.

The TGF-β/Smad Pathway: A Central Regulator of Collagen Synthesis

While a direct link between Gly-Pro and the Transforming Growth Factor-β (TGF-β) pathway has not been established, this pathway is a primary driver of collagen production and is relevant to the broader context of proline metabolism.

-

Canonical TGF-β Signaling: TGF-β ligands bind to their receptors on the cell surface, leading to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of collagen genes, such as COL1A1 and COL1A2.[10] Proline biosynthesis from glutamine is also stimulated by TGF-β in a Smad4-dependent manner to support the increased demand for collagen production.[11]

Caption: Canonical TGF-β/Smad signaling pathway for collagen synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and collagen metabolism.

Cell Culture

-

Cell Line: Primary human dermal fibroblasts (HDFs) are a commonly used and relevant cell line for studying collagen metabolism in the skin.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Quantification of Collagen Synthesis by Western Blot

This protocol allows for the semi-quantitative analysis of intracellular and secreted type I collagen.

-

Sample Preparation:

-

Culture HDFs to near confluence in 6-well plates.

-

Treat cells with varying concentrations of this compound for 24-48 hours.

-

Collect the culture medium and centrifuge to remove debris. This contains the secreted collagen.

-

Wash the cell monolayer with ice-cold PBS and lyse the cells in RIPA buffer containing protease inhibitors. This contains the intracellular collagen.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE:

-

Load equal amounts of protein (for cell lysates) or equal volumes (for conditioned media) onto a 6% SDS-polyacrylamide gel.

-

Run the gel at 100V until the dye front reaches the bottom.

-

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the α1 chain of type I collagen (COL1A1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin for cell lysates.

Prolidase Activity Assay

This colorimetric assay measures the activity of prolidase by quantifying the amount of proline released from its substrate, Gly-Pro.

-

Sample Preparation:

-

Prepare cell homogenates from HDFs treated with or without the experimental compound.

-

Determine the protein concentration of the homogenates.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the cell homogenate with a reaction buffer containing Tris-HCl (pH 7.8), MnCl₂, and this compound.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding acetic acid.

-

Colorimetric Reaction:

-

Add ninhydrin solution to the reaction mixture.

-

Boil the samples for 10 minutes to allow for color development.

-

Cool the samples on ice.

-

-

Measurement: Measure the absorbance of the samples at 515 nm using a spectrophotometer.

-

Quantification: Calculate the amount of proline released using a standard curve generated with known concentrations of L-proline. Express prolidase activity as nmol of proline released per minute per mg of protein.

Experimental Workflow for Investigating Gly-Pro Effects

The following diagram outlines a comprehensive workflow for characterizing the effects of this compound on collagen metabolism in dermal fibroblasts.

Caption: A comprehensive workflow for studying Gly-Pro's effects.

Conclusion and Future Directions

This compound stands at a critical juncture in collagen metabolism, serving as both a degradation product and a precursor for synthesis. While its role in providing proline for collagen production via prolidase is established, its direct signaling functions are an active area of research. The protective effects of Gly-Pro against UVA-induced damage in dermal fibroblasts, mediated through the MAPK/NF-κB pathway, suggest a broader role in maintaining skin homeostasis.

Future research should focus on elucidating the direct effects of Gly-Pro on collagen gene expression and protein synthesis to quantify its potential as a stimulator of collagen production. Investigating its interaction with cell surface receptors and its influence on key signaling pathways, such as the TGF-β/Smad pathway, will be crucial in fully understanding its mechanism of action. The development of more specific and sensitive assays to track the uptake and intracellular fate of Gly-Pro will further enhance our understanding of its metabolic and signaling roles. A deeper knowledge of this compound's functions will undoubtedly open new avenues for the development of novel therapeutics for skin aging, wound healing, and fibrotic disorders.

References

- 1. Exogenous proline stimulates type I collagen and HIF-1α expression and the process is attenuated by glutamine in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downregulation of decorin expression in dermal fibroblasts by interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Sustained β-catenin activity in dermal fibroblasts promotes fibrosis by up-regulating expression of extracellular matrix protein-coding genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of mTORC1 in fibroblasts accelerates wound healing and induces fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dpu.ac.th [dpu.ac.th]

- 7. medium.com [medium.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 10. Frontiers | Wnt/β-catenin Signaling Pathway Regulates Specific lncRNAs That Impact Dermal Fibroblasts and Skin Fibrosis [frontiersin.org]

- 11. Inhibition of β-catenin signalling in dermal fibroblasts enhances hair follicle regeneration during wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Mechanism of Action of Glycyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-proline (Gly-Pro), an endogenous dipeptide, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role in modulating neuroactive amino acid metabolism, mitigating oxidative stress, and influencing key signaling pathways involved in neuronal survival and inflammation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed molecular interactions to facilitate further research and drug development in the field of neuroprotection.

Introduction

Neurodegenerative diseases and acute brain injuries, such as ischemic stroke and traumatic brain injury, represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death. This compound, a simple dipeptide composed of glycine and L-proline, has demonstrated significant neuroprotective potential in various preclinical models. Its ability to influence fundamental metabolic and signaling pathways in the brain positions it as a compelling candidate for therapeutic development. This guide aims to consolidate the current understanding of Gly-Pro's neuroprotective mechanisms to support ongoing research and development efforts.

Modulation of Neurotransmitter and Energy Metabolism

This compound has been shown to exert a significant influence on the metabolism of key neuroactive amino acids, particularly glutamate and GABA, and to affect energy turnover within the neocortex, especially under ischemic conditions[1].

Data Presentation: Effect on Enzyme Activities

The following table summarizes the quantitative effects of this compound on the activity of enzymes involved in glutamate metabolism, the GABA shunt, and the Krebs cycle in a rat model of 6-hour brain ischemia.

| Enzyme | Brain Region | Experimental Condition | Treatment | Change in Activity | Reference |

| Glutamate Dehydrogenase (GDH) | Neocortex | 6-h brain ischemia | Intranasal Gly-Pro (3 mg/kg) | Attenuated ischemia-induced decrease | [1] |

| GABA-Transaminase (GABA-T) | Neocortex | 6-h brain ischemia | Intranasal Gly-Pro (3 mg/kg) | Normalized to control levels | [1] |

| Succinate Dehydrogenase (SDH) | Neocortex | 6-h brain ischemia | Intranasal Gly-Pro (3 mg/kg) | No significant effect on ischemia-induced increase | [1] |

| α-ketoglutarate dehydrogenase (α-KGDH) | Neocortex | 6-h brain ischemia | Intranasal Gly-Pro (3 mg/kg) | Attenuated ischemia-induced decrease | [1] |

Attenuation of Oxidative Stress and Apoptosis

While direct quantitative data on this compound's impact on specific apoptotic markers like caspase-3 are still emerging, studies on related glyproline peptides and its constituent amino acids provide strong evidence for its anti-apoptotic and antioxidant properties.

Data Presentation: Effects on Cell Viability and Infarct Volume

The following table presents data from studies on Gly-Pro and its analogs, demonstrating their protective effects in models of oxidative stress and ischemia.

| Compound | Model | Parameter Measured | Treatment Concentration/Dose | Outcome | Reference |

| This compound | Oxidative stress in PC12 cells (H₂O₂) | Number of damaged cells | 100 µM | 49% decrease in damaged cells | [2] |

| GZK-111 (Gly-Pro analog) | Parkinson's disease cell model | Cell survival | 10⁻⁷–10⁻⁶ M | 28% increase in cell survival | [3] |

| GZK-111 (Gly-Pro analog) | Cerebral ischemia (rat) | Cerebral infarct volume | 0.5 mg/kg, i.p. | 1.6-fold reduction in infarct volume | [3] |

Proposed Signaling Pathways in Neuroprotection

Based on studies of related glyproline peptides and the individual actions of glycine and proline, several key signaling pathways are likely modulated by this compound to exert its neuroprotective effects. These include the BDNF, PI3K/Akt, and MAPK/ERK pathways.

Brain-Derived Neurotrophic Factor (BDNF) Pathway

Glyproline compounds have been associated with the modulation of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.

References

- 1. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk | MDPI [mdpi.com]

Glycyl-L-proline as a Metabolite in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-proline (Gly-Pro) is a dipeptide that plays a significant, though often overlooked, role in a variety of cellular processes. Arising primarily from the degradation of collagen, the most abundant protein in mammals, Gly-Pro is not merely a metabolic byproduct but an active participant in cellular signaling and homeostasis. Its metabolism is intrinsically linked to the enzyme prolidase (EC 3.4.13.9), which catalyzes its hydrolysis into glycine and proline. Dysregulation of this metabolic axis has been implicated in a range of pathological conditions, from rare genetic disorders to common diseases such as cancer and fibrosis. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, its role in cellular signaling, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

Metabolism of this compound

The cellular concentration and activity of this compound are tightly regulated through a balance of its formation from collagen breakdown and its degradation by prolidase.

Synthesis and Degradation

This compound is a primary product of the final stages of collagen catabolism.[1] During tissue remodeling and degradation of the extracellular matrix (ECM), collagen is broken down by matrix metalloproteinases (MMPs) and other proteases into smaller peptides. These peptides are further processed, ultimately yielding dipeptides, with Gly-Pro being a major constituent due to the repetitive Gly-Pro-Xaa sequence in collagen.

The sole enzyme responsible for the cleavage of the peptide bond in Xaa-Pro and Xaa-Hydroxyproline dipeptides, including this compound, is prolidase . This cytosolic enzyme requires manganese (Mn²⁺) for its activity and plays a crucial role in recycling proline for the re-synthesis of collagen and other proteins. The enzymatic reaction is as follows:

This compound + H₂O --(Prolidase)--> Glycine + L-proline

A deficiency in prolidase leads to a rare autosomal recessive disorder known as prolidase deficiency, characterized by the accumulation and massive urinary excretion of imidodipeptides, predominantly this compound.[2][3]

Quantitative Data

The concentration of this compound and the kinetic parameters of its metabolizing enzyme, prolidase, are critical for understanding its physiological and pathological roles.

Table 1: Concentration of this compound in Biological Samples

| Biological Sample | Condition | Concentration | Reference |

| Human Urine | Healthy elderly | < 7 µmol/mmol creatinine | [4] |

| Human Urine | Elderly with pressure sores | > 7 µmol/mmol creatinine | [4] |

| Human Urine | Prolidase Deficiency | Markedly elevated | [3] |

| Human Plasma | Prolidase Deficiency | Markedly elevated | [3] |

| Human Plasma | Healthy | Not consistently detected | [2] |

| Human Plasma | COPD | Detectable (LOQ: 0.05 ng/mL) | [2] |

| Mouse Organs | Healthy | Varied (higher in muscle) | [5] |

| Cerebrospinal Fluid | Parkinson's Disease (post-anthocyanin) | Increased | [6] |

Table 2: Kinetic Parameters of Human Prolidase for this compound

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Ki (Inhibitor) | Reference |

| Recombinant Human Prolidase (wild-type) | Increased in mutants | Diminished in mutants | - | - | [7] |

| Human Erythrocyte Prolidase | - | - | - | - | [4] |

| HPLC-DAD Assay | - | - | - | 90.4 µM (Cbz-Pro) | [8] |

| Mutant Human Prolidase (in vitro) | Increased vs. wild-type | Diminished vs. wild-type | - | - | [1] |

Signaling Pathways Involving this compound Metabolism

The metabolic products of this compound, namely proline and glycine, are not just building blocks for protein synthesis but also act as signaling molecules that can influence key cellular pathways.

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Under normoxic conditions, the alpha subunit of the transcription factor HIF-1 is targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within its oxygen-dependent degradation domain (ODDD) by prolyl hydroxylases (PHDs). The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.

The products of prolidase activity, proline and hydroxyproline, can inhibit the degradation of HIF-1α, leading to its stabilization and the activation of downstream target genes even under normoxic conditions. This is thought to occur through the inhibition of prolyl hydroxylases.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is activated by various stimuli, including amino acids. Proline, the product of this compound cleavage, has been shown to activate the mTORC1 signaling pathway. This activation leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell proliferation.

β1-Integrin Signaling

Prolidase activity itself is subject to regulation. Signaling through β1-integrin receptors, which mediate cell-matrix interactions, has been shown to regulate prolidase activity. The binding of the extracellular matrix to β1-integrins can initiate a signaling cascade that leads to the phosphorylation and activation of prolidase, thereby linking ECM remodeling to the intracellular metabolism of collagen-derived dipeptides.

Experimental Protocols

Accurate and reproducible methods are essential for studying the role of this compound in cellular processes.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices such as plasma or cell lysates.

1. Sample Preparation:

-

To 100 µL of plasma or cell lysate, add an internal standard (e.g., isotopically labeled Gly-Pro).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over 5-10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Gly-Pro and the internal standard. For Gly-Pro (C₇H₁₂N₂O₃, MW: 172.18 g/mol ), a potential transition is m/z 173.1 -> 70.1.

-

Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

-

3. Data Analysis:

-

Quantify the concentration of Gly-Pro by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

Colorimetric Assay for Prolidase Activity

This assay measures the amount of proline released from the hydrolysis of this compound.

1. Reagents:

-

Pre-incubation buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MnCl₂.

-

Substrate solution: 94 mM this compound in water.

-

Reaction termination solution: 0.45 M Trichloroacetic acid (TCA).

-

Colorimetric reagent: A mixture of glacial acetic acid and Chinard's reagent (1 g ninhydrin in 40 mL glacial acetic acid and 60 mL 6 M phosphoric acid).

2. Procedure:

-

Pre-incubate 50 µL of cell or tissue homogenate with 50 µL of pre-incubation buffer for 30 minutes at 37°C to activate the enzyme.

-

Initiate the reaction by adding 100 µL of the substrate solution.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding 1 mL of 0.45 M TCA.

-

Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

-

To 500 µL of the supernatant, add 500 µL of glacial acetic acid and 500 µL of the colorimetric reagent.

-

Boil the mixture for 10 minutes.

-

Cool on ice and add 1.5 mL of toluene. Vortex vigorously for 30 seconds.

-

Measure the absorbance of the upper toluene layer at 515 nm.

3. Calculation:

-

Determine the amount of proline released by comparing the absorbance to a standard curve of known L-proline concentrations.

-

Express prolidase activity as nmol of proline released per minute per mg of protein.

Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on cell viability and proliferation.

1. Cell Seeding:

-

Seed cells (e.g., fibroblasts, cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).

-

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

3. MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Express the results as a percentage of the control (untreated) cells.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

1. Cell Treatment:

-

Treat cells with this compound at various concentrations and for different time points as described for the MTT assay.

2. Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

3. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Conclusion

This compound is a key metabolite at the intersection of extracellular matrix dynamics and intracellular signaling. Its degradation by prolidase not only serves a housekeeping role in amino acid recycling but also generates signaling molecules that can modulate critical cellular pathways such as HIF-1α, mTOR, and β1-integrin signaling. The dysregulation of Gly-Pro metabolism has profound implications for a variety of diseases, making it a potential target for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this important dipeptide and its metabolic pathways. A deeper understanding of this compound's function will undoubtedly open new avenues for the diagnosis and treatment of a range of human diseases.

References

- 1. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Human erythrocyte prolidase and prolidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 6. mdsabstracts.org [mdsabstracts.org]

- 7. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Endogenous Formation and Catabolism of Glycyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-proline (Gly-Pro) is a dipeptide of significant biological interest, primarily arising from the degradation of collagen, the most abundant protein in mammals. Its metabolism is intrinsically linked to collagen turnover, cellular signaling, and certain pathological conditions. This technical guide provides a comprehensive overview of the endogenous formation and catabolism of this compound, detailing the enzymatic processes, quantitative data, and key experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating pathways related to collagen metabolism, fibrosis, and other related diseases.

Endogenous Formation of this compound

The primary source of endogenous this compound is the enzymatic degradation of collagen. Collagens are characterized by a unique triple helix structure, a significant portion of which is composed of repeating Gly-X-Y triplets, where X is often proline and Y is often hydroxyproline. The breakdown of this resilient structure is initiated by a specific class of enzymes.

The Role of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM). Several MMPs, often referred to as collagenases (e.g., MMP-1, MMP-8, MMP-13), are capable of cleaving the triple-helical region of fibrillar collagens. This initial cleavage is a critical rate-limiting step in collagen degradation.

MMPs recognize and cleave specific sites within the collagen triple helix. For instance, the catalytic domain of MMP-12 has been shown to cleave type I collagen at the characteristic -Gly(775)-Ile(776)- bond in the α1 chain and the -Gly(775)-Leu(776)- bond in the α2 chain, as well as at multiple other sites.[1] The substrate specificity of these enzymes, which show a preference for sequences containing Gly-Pro, leads to the generation of various collagen fragments, including the dipeptide this compound.[1]

The initial cleavage of the collagen triple helix by collagenolytic MMPs generates characteristic ¾ and ¼ fragments. These denatured fragments, known as gelatin, are then further degraded by other MMPs, called gelatinases (e.g., MMP-2 and MMP-9), and other non-specific proteases, which can lead to the release of smaller peptides, including Gly-Pro.

Catabolism of this compound

The breakdown of this compound is primarily carried out by a specific dipeptidase known as prolidase.

Prolidase: The Key Enzyme in Gly-Pro Catabolism

Prolidase (EC 3.4.13.9), also known as X-prolyl-dipeptidase, is a cytosolic manganese-dependent metalloenzyme. It specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue, liberating proline and the N-terminal amino acid. This compound is the preferred substrate for prolidase.[2]

The reaction catalyzed by prolidase is as follows:

This compound + H₂O → Glycine + L-proline

The released proline can then be reutilized for the synthesis of new collagen or other proteins, or it can be catabolized further. Prolidase plays a crucial role in the recycling of proline from collagen degradation products, thus maintaining the cellular pool of this amino acid, which is vital for collagen synthesis and overall protein metabolism.[3]

Quantitative Data

Understanding the kinetics of the enzymes involved in the formation and catabolism of this compound is essential for comprehending its metabolic flux.

Enzyme Kinetics

The following tables summarize the available kinetic parameters for MMPs acting on collagenous substrates and for human prolidase with this compound as the substrate.

Table 1: Kinetic Parameters of Matrix Metalloproteinases on Collagenous Substrates

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-1 | Fluorogenic Triple-Helical Peptide (fTHP-3) | 61.2 | 0.080 | 1.3 x 10³ | [4] |

| MMP-13 | Fluorogenic Triple-Helical Peptide (fTHP-3) | - | - | > MMP-1 | [4] |

| MMP-2 | Fluorogenic Triple-Helical Peptide (fTHP-3) | - | - | ~ MMP-1 | [4] |

Table 2: Kinetic Parameters of Human Prolidase with this compound

| Prolidase Source/Variant | Km (mM) | Vmax (μmol/min/mg) | Reference |

| Human Erythrocytes (Wild-Type) | 1.4 - 5.0 | - | [2] |

| Recombinant Human Prolidase | ~1.8 | ~1.5 | [5] |

Note: Vmax values can vary depending on the purity of the enzyme preparation and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound formation and catabolism.

In Vitro Collagen Degradation Assay

This assay is used to assess the ability of MMPs to degrade collagen, a process that leads to the formation of this compound.

Objective: To measure the degradation of type I collagen by a specific MMP in vitro.

Materials:

-

Human Type I Collagen

-

Recombinant active MMP (e.g., MMP-1, MMP-9)

-

MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

-

SDS-PAGE apparatus and reagents

-

Coomassie Brilliant Blue stain

-

Incubator at 37°C

Procedure:

-

Prepare a solution of type I collagen in the MMP assay buffer at a final concentration of 1 mg/mL.

-

Activate the recombinant pro-MMP according to the manufacturer's instructions (e.g., by incubation with APMA).

-

In a microcentrifuge tube, combine the collagen solution with the activated MMP. A typical enzyme-to-substrate ratio is 1:100 (w/w).

-

As a negative control, prepare a sample with collagen and assay buffer but without the MMP.

-

Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 1, 4, 8, and 24 hours).

-

At each time point, stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol) and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE on a 10% polyacrylamide gel.

-

Stain the gel with Coomassie Brilliant Blue to visualize the collagen fragments. Degradation is observed by the disappearance of the intact collagen α-chains and the appearance of smaller fragments.

Prolidase Activity Assay (Colorimetric - Chinard Method)

This is a classic and widely used method to determine prolidase activity by measuring the amount of proline released from the hydrolysis of this compound.[6]

Objective: To quantify prolidase activity in a biological sample.

Materials:

-

This compound substrate solution (e.g., 90 mM in water)

-

Manganese Chloride (MnCl₂) solution (e.g., 50 mM)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Trichloroacetic acid (TCA) solution (e.g., 4.5 M)

-

Glacial acetic acid

-

Chinard's reagent (Ninhydrin in a mixture of glacial acetic acid and phosphoric acid)

-

L-proline standard solutions (for calibration curve)

-

Water bath at 37°C and 90°C

-

Spectrophotometer

Procedure:

-

Enzyme Activation: Pre-incubate the biological sample (e.g., cell lysate, tissue homogenate) with MnCl₂ in Tris-HCl buffer at 37°C for at least 1 hour to ensure full activation of the prolidase.

-

Enzymatic Reaction: To the activated enzyme solution, add the this compound substrate solution to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of TCA solution.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Colorimetric Detection: Take an aliquot of the supernatant and add glacial acetic acid and Chinard's reagent.

-

Incubate the mixture in a boiling water bath (or at 90°C) for 10 minutes to allow for color development.[6]

-

Cool the samples on ice and measure the absorbance at 515 nm using a spectrophotometer.

-

Quantification: Prepare a standard curve using known concentrations of L-proline. Determine the concentration of proline in the samples by comparing their absorbance to the standard curve. Prolidase activity is typically expressed as nanomoles of proline released per minute per milligram of protein.

HPLC Method for this compound Quantification

This method allows for the direct and sensitive quantification of this compound in biological samples.

Objective: To measure the concentration of this compound in a sample using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Reversed-phase C18 column

-

Mobile phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: e.g., 0.1% TFA in acetonitrile

-

This compound standard solutions

-

Sample preparation reagents (e.g., perchloric acid for deproteinization, filters)

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer.

-

Deproteinize the sample by adding perchloric acid, followed by centrifugation to remove the precipitated proteins.

-

Neutralize the supernatant with a suitable base (e.g., potassium carbonate).

-

Filter the sample through a 0.22 µm filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Set up a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the Gly-Pro.

-

Set the flow rate (e.g., 1 mL/min).

-

Set the column temperature (e.g., 30°C).

-

Set the detector wavelength (e.g., 214 nm for UV detection) or configure the MS detector for selective ion monitoring of Gly-Pro.

-

-

Analysis:

-

Inject a known volume of the prepared sample onto the HPLC column.

-

Run the gradient program and record the chromatogram.

-

Identify the this compound peak by comparing its retention time with that of a pure standard.

-

-

Quantification:

-

Prepare a calibration curve by injecting known concentrations of this compound standards.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

-

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathways and experimental procedures can aid in understanding the complex processes involved in this compound metabolism.

References

- 1. MMP-12 catalytic domain recognizes and cleaves at multiple sites in human skin collagen type I and type III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimal conditions for prolidase assay by proline colorimetric determination: application to iminodipeptiduria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Properties of Glycyl-L-proline Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-proline is a dipeptide composed of glycine and L-proline, playing a crucial role in collagen metabolism and exhibiting a range of other biochemical activities. As a primary substrate for the enzyme prolidase, its hydrolysis is integral to the recycling of proline for collagen biosynthesis. This dipeptide is also a substrate for dipeptidyl peptidase IV (DPP-IV) and is transported across cellular membranes by specific peptide transporters. Dysregulation of this compound metabolism is associated with various pathological conditions, highlighting its importance in cellular homeostasis and its potential as a therapeutic target and biomarker. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its synthesis, degradation, transport, and its role in cellular signaling, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is a white to off-white crystalline powder with good solubility in water.[1] Its rigid pyrrolidine ring, contributed by the proline residue, influences its conformation and biological activity.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 172.18 g/mol | --INVALID-LINK-- |

| Melting Point | 185 °C | --INVALID-LINK-- |

| Boiling Point | 411.3 °C at 760 mmHg | --INVALID-LINK-- |

| Water Solubility | Slightly soluble | --INVALID-LINK-- |

| pKa | 3.18 ± 0.20 (Predicted) | --INVALID-LINK-- |

Biochemical Synthesis and Degradation

Synthesis

This compound is formed endogenously during the degradation of collagen and other proline-rich proteins. For research and pharmaceutical applications, it is typically synthesized chemically.

This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

DMF

-

Methanol

Procedure:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Glycine Coupling:

-

Dissolve Fmoc-Gly-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF, DCM, and Methanol and dry under vacuum.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification:

-

Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the crude peptide, wash with cold ether, and air dry.

-

Purify the crude this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Degradation

The primary pathway for this compound degradation is enzymatic hydrolysis by prolidase.

Prolidase (EC 3.4.13.9) is a cytosolic exopeptidase that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline.[2][3][4] It plays a critical role in the final stages of collagen catabolism, releasing proline for reutilization in protein synthesis.[4]

Enzyme Kinetics: The hydrolysis of this compound by human prolidase follows Michaelis-Menten kinetics.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Tissue | Reference |

| Prolidase | This compound | 0.66 | 0.80 | - | - | Human (Partially purified from serum) | [2] |

| Wild-type recombinant human prolidase | This compound | - | - | - | - | Human | [5] |

Note: While a study on recombinant human prolidase mutants provided a detailed methodology for determining kinetic parameters, it did not report the specific values for the wild-type enzyme.[5]

Cellular Transport

This compound is transported across the intestinal brush border membrane by a carrier-mediated, Na⁺-independent process.[1] This transport is saturable and follows Michaelis-Menten kinetics.

| Organism | Tissue/Cell Line | Km (mM) | Vmax (nmol/mg protein/time) | Reference |

| Human | Small intestinal brush border membrane vesicles | 4.1 ± 0.5 | 1.53 ± 0.07 / 0.5 min | [1] |

| Mouse | Intestinal brush-border membrane vesicles | 30.8 ± 1.9 | 5.96 ± 0.17 / 0.4 min | [5] |

| Suckling Rat | Intestinal brush-border membrane vesicles | 21.5 ± 7.9 | 8.6 ± 1.5 / 10 s | [2] |

| Adult Rat | Intestinal brush-border membrane vesicles | 17.4 ± 8.6 | 9.1 ± 2.1 / 10 s | [2] |

Interaction with Other Enzymes

Dipeptidyl Peptidase IV (DPP-IV)

This compound and Gly-Pro-type peptides can act as substrates and inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a serine protease involved in glucose metabolism.[6][7] The inhibition mode is competitive, and the inhibition constant (Ki) is influenced by the peptide's length and the amino acid at the N3 position.[5]

| Substrate/Inhibitor | Enzyme | Kinetic Parameter | Value | Reference |

| Gly-Pro-pNA | DPP-IV | kcat/Km | 4.2 x 10⁵ M⁻¹s⁻¹ | [8] |

Note: A specific Ki value for this compound as a DPP-IV inhibitor was not found in the searched literature.

Signaling Pathways

The direct signaling roles of this compound are not as extensively characterized as those of its constituent amino acid, proline. However, as a key product of collagen turnover, its levels can influence pathways related to collagen synthesis and degradation. Proline itself is known to modulate signaling pathways such as the Transforming Growth Factor-β (TGF-β)/SMAD pathway, which is crucial for collagen gene expression.

Putative Role in TGF-β/SMAD Signaling

TGF-β signaling is a key regulator of fibroblast activity and extracellular matrix production.[9][10][11] Upon TGF-β binding to its receptor, a signaling cascade involving the phosphorylation of SMAD proteins is initiated, leading to the transcription of target genes, including those for collagen. Given that prolidase deficiency, which leads to an accumulation of this compound, is associated with impaired collagen metabolism, it is plausible that this compound or the resulting imbalance in proline availability can modulate this pathway. TGF-β has been shown to induce proline biosynthesis in a SMAD4-dependent manner to support collagen production.[9][12]

Caption: TGF-β signaling pathway and its link to proline metabolism for collagen synthesis.

Experimental Protocols

Prolidase Activity Assay

This spectrophotometric assay measures the amount of proline released from the hydrolysis of this compound.

Materials:

-

50 mM Tris-HCl buffer, pH 8.0

-

30 mM Glutathione solution

-

200 mM Manganese Chloride (MnCl₂) solution

-

25 mM this compound solution

-

Prolidase enzyme solution (e.g., from tissue homogenate or purified)

-

0.45 M Trichloroacetic acid (TCA)

-

Chinard's reagent (acid-ninhydrin)

-

L-proline standards

Procedure:

-

Enzyme Activation:

-

In a microcentrifuge tube, mix 240 µL of 50 mM Tris-HCl buffer, 40 µL of 200 mM MnCl₂, and 10 µL of 30 mM Glutathione.

-

Add 20 µL of the prolidase enzyme solution.

-

Incubate at 40°C for 20-30 minutes.

-

-

Enzymatic Reaction:

-

Add 270 µL of 25 mM this compound solution to the activated enzyme mixture.

-

Incubate at 40°C for a defined period (e.g., 20 minutes).

-

-

Reaction Termination: Stop the reaction by adding 500 µL of 0.45 M TCA.

-

Colorimetric Detection of Proline:

-

Take an aliquot of the reaction mixture and add Chinard's reagent.

-

Boil for 60 minutes.

-

Cool and measure the absorbance at 515 nm.

-

-

Quantification: Determine the amount of proline released by comparing the absorbance to a standard curve prepared with known concentrations of L-proline.

Caption: Workflow for the spectrophotometric prolidase activity assay.

Purification of this compound by RP-HPLC

This is a general protocol for the purification of a synthetic dipeptide.

Materials:

-

Crude this compound

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dissolve the crude this compound in Solvent A.

-

Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Injection: Inject the sample onto the column.

-

Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 50% over 30 minutes) at a constant flow rate.

-

Detection: Monitor the elution profile at 210-220 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Caption: General workflow for the purification of this compound by RP-HPLC.

Conclusion

This compound is a dipeptide of significant biochemical importance, primarily due to its central role in collagen metabolism as the main substrate for prolidase. Its transport and interaction with other enzymes like DPP-IV further underscore its involvement in various physiological processes. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in drug development investigating the multifaceted roles of this compound in health and disease. Further research is warranted to fully elucidate its direct signaling functions and to precisely quantify its kinetic interactions with key enzymes, which will undoubtedly open new avenues for therapeutic interventions.

References

- 1. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Catalytic properties and inhibition of proline-specific dipeptidyl peptidases II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proline biosynthesis is a vent for TGFβ‐induced mitochondrial redox stress | The EMBO Journal [link.springer.com]

- 10. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proline biosynthesis is a vent for TGFβ‐induced mitochondrial redox stress | The EMBO Journal [link.springer.com]

The Dichotomous Role of Glycyl-L-proline in Protein Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-proline, a dipeptide composed of glycine and L-proline, occupies a unique position in the intricate landscape of protein metabolism. While not as extensively studied as its constituent amino acids, emerging evidence suggests its significant involvement in the dynamic interplay between protein synthesis and degradation. This technical guide provides an in-depth exploration of the current understanding of this compound's role in protein turnover, with a focus on its potential modulation of key signaling pathways, including the mTOR pathway for protein synthesis and the ubiquitin-proteasome system for protein degradation. This document summarizes available quantitative data, presents detailed experimental protocols for investigating the dipeptide's effects, and visualizes the complex signaling networks involved.

Introduction: The Significance of this compound in Protein Dynamics

Protein turnover, the continuous and balanced process of protein synthesis and degradation, is fundamental to cellular health, allowing for adaptation to environmental changes, removal of damaged proteins, and regulation of cellular processes. Dipeptides, such as this compound, are not merely intermediates in protein digestion and metabolism but are increasingly recognized as bioactive molecules with specific signaling functions. This compound, in particular, is a major end product of collagen metabolism[1]. Its constituent amino acids, glycine and proline, are known to play critical roles in protein synthesis, with proline being a key activator of the mTOR pathway, a central regulator of cell growth and protein synthesis[2][3]. This guide delves into the direct and indirect mechanisms by which this compound may influence the delicate equilibrium of protein homeostasis.

The Anabolic Arm: this compound and the Stimulation of Protein Synthesis

The synthesis of new proteins is a highly regulated, energy-intensive process orchestrated primarily by the mTOR (mechanistic target of rapamycin) signaling pathway. Proline, a component of this compound, has been identified as a potent activator of mTORC1 (mTOR complex 1), leading to the phosphorylation of downstream effectors that initiate protein translation[2][3].

The mTORC1 Signaling Cascade

Upon cellular uptake, this compound is hydrolyzed into its constituent amino acids. Proline can then contribute to the activation of mTORC1. This activation leads to the phosphorylation and activation of p70 S6 kinase (p70S6K) and the phosphorylation and inactivation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The activation of p70S6K promotes ribosome biogenesis and translation of mRNAs encoding ribosomal proteins, while the inactivation of 4E-BP1 releases the eukaryotic initiation factor 4E (eIF4E), allowing it to form the eIF4F complex and initiate cap-dependent translation.

Quantitative Data on Protein Synthesis Modulation

While direct quantitative data on the effect of this compound on muscle protein synthesis is limited, studies on its constituent amino acids provide valuable insights. A study on mirror carp (Cyprinus carpio var. specularis) demonstrated that dietary supplementation with proline (0.5%) significantly increased muscle crude protein content[4]. Furthermore, proline supplementation upregulated the expression of key mTORC1 signaling components, including mTOR, S6K1, and 4E-BP3[4].

| Treatment Group | Muscle Crude Protein (% wet weight) | Fold Change in Gene Expression (vs. Control) |

| mTOR | ||

| Control | 18.2 ± 0.3 | 1.0 |

| Glycine (0.5%) | 18.5 ± 0.4 | - |

| Proline (0.5%) | 19.1 ± 0.2 | ~1.5 |

| Hydroxyproline (0.5%) | 19.3 ± 0.3 | - |

| Statistically significant difference from control (p < 0.05). Data adapted from a study on mirror carp[4]. |

The Catabolic Counterpart: this compound and Protein Turnover

Protein degradation is essential for removing misfolded or damaged proteins and for regulating cellular processes. The primary pathway for selective protein degradation in eukaryotic cells is the ubiquitin-proteasome system (UPS).

The Ubiquitin-Proteasome System

The UPS involves a cascade of enzymatic reactions that tag substrate proteins with a polyubiquitin chain, marking them for degradation by the 26S proteasome. This process is initiated by ubiquitin-activating enzymes (E1), followed by ubiquitin-conjugating enzymes (E2), and finally, ubiquitin ligases (E3s) which provide substrate specificity. The role of this compound in directly modulating the UPS is not yet established. However, by influencing the overall amino acid pool and cellular signaling, it may indirectly impact proteasomal activity.

Experimental Protocols for Investigating this compound's Role

To elucidate the precise role of this compound in protein turnover, rigorous experimental approaches are necessary. The following protocols provide detailed methodologies for key experiments.

Measuring Protein Synthesis Rate using Stable Isotope Labeling

This protocol describes a method to measure the fractional synthetic rate (FSR) of proteins in cultured cells (e.g., myotubes) following treatment with this compound, using a stable isotope-labeled amino acid tracer.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

This compound

-

Stable isotope-labeled amino acid (e.g., L-[¹³C₆]-phenylalanine)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Trichloroacetic acid (TCA)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) instrumentation

Procedure:

-

Cell Culture and Treatment:

-

Culture cells (e.g., C2C12 myoblasts differentiated into myotubes) to confluence.

-

Replace the culture medium with a medium containing a known concentration of the stable isotope-labeled amino acid tracer (e.g., L-[¹³C₆]-phenylalanine) and either this compound (treatment group) or a vehicle control.

-

Incubate the cells for a defined period (e.g., 4, 8, 12, 24 hours).

-

-

Sample Collection and Protein Extraction:

-

At each time point, wash the cells twice with ice-cold PBS.

-

Lyse the cells using lysis buffer and collect the lysate.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Protein Hydrolysis and Amino Acid Analysis:

-

Precipitate a known amount of protein from the lysate using TCA.

-

Wash the protein pellet to remove free amino acids.

-

Hydrolyze the protein pellet (e.g., using 6N HCl at 110°C for 24 hours).

-

Analyze the isotopic enrichment of the tracer amino acid in the protein hydrolysate using GC-MS or LC-MS.

-

-

Calculation of Fractional Synthetic Rate (FSR):

-

FSR (%/hour) = (E_protein / (E_precursor × t)) × 100

-

Where E_protein is the isotopic enrichment of the tracer in the protein-bound amino acid, E_precursor is the isotopic enrichment of the tracer in the precursor pool (intracellular or extracellular), and t is the labeling time in hours.

-

Western Blot Analysis of mTORC1 Signaling

This protocol details the steps to assess the activation of the mTORC1 pathway by measuring the phosphorylation status of its key downstream targets, p70S6K and 4E-BP1, in response to this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cultured cells with this compound for various time points.

-

Lyse the cells and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Ubiquitination Assay

This protocol describes a method to determine if this compound treatment affects the ubiquitination of specific target proteins in live cells[1][5].

Materials:

-

Cell culture reagents

-

Plasmids encoding HA-tagged ubiquitin and a FLAG-tagged target protein

-

Transfection reagent

-

This compound

-

Cell lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide)

-

Anti-FLAG antibody conjugated to beads (for immunoprecipitation)

-

Anti-HA antibody (for western blotting)

Procedure:

-

Cell Transfection and Treatment:

-

Co-transfect cells with plasmids encoding HA-ubiquitin and the FLAG-tagged target protein.

-

Treat the transfected cells with this compound or a vehicle control.

-

-

Immunoprecipitation:

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitate the FLAG-tagged target protein using anti-FLAG antibody-conjugated beads.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a western blot using an anti-HA antibody to detect ubiquitinated forms of the target protein.

-

Conclusion and Future Directions

The dipeptide this compound stands at the crossroads of protein synthesis and degradation. While direct evidence of its specific regulatory roles is still emerging, the well-established functions of its constituent amino acids, glycine and proline, provide a strong foundation for its potential to modulate protein homeostasis. Proline's ability to activate the mTORC1 pathway suggests that this compound may promote an anabolic state, favoring protein synthesis. Future research should focus on direct investigations of this compound's effects on protein synthesis and turnover rates using stable isotope methodologies. Furthermore, its potential influence on the ubiquitin-proteasome system warrants exploration to fully understand its impact on cellular protein quality control. Elucidating the precise mechanisms of action of this compound will be crucial for its potential application in therapeutic strategies aimed at modulating protein turnover in various physiological and pathological conditions.

References

- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Proline Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential Benefits of Glycine, Proline and Hydroxyproline on Growth and Flesh Quality of Mirror Carp (Cyprinus carpio var. specularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anti-ischemic Properties of Glycyl-L-proline in Brain Tissue

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, necessitating the urgent development of effective neuroprotective therapies. Glycyl-L-proline (Gly-Pro), a naturally occurring dipeptide, and its cyclic derivative, cyclo(Gly-Pro) (cGP), have emerged as promising therapeutic candidates due to their significant anti-ischemic and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of Gly-Pro's effects in the context of brain ischemia. It details the proposed mechanisms of action, compiles quantitative data from key preclinical studies, outlines relevant experimental protocols, and visualizes the complex biological pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel treatments for ischemic brain injury.

Introduction: The Therapeutic Potential of this compound

This compound is a dipeptide that has garnered attention for its potential role in mitigating the deleterious effects of cerebral ischemia. Studies have demonstrated its positive influence on the metabolism of neuroactive amino acids and energy turnover within the neocortex, particularly in experimental models of brain ischemia.[1] Its cyclic form, cGP, is noted for being orally bioavailable and capable of crossing the blood-brain barrier, enhancing its therapeutic potential. The neuroprotective effects of Gly-Pro and related "glyproline" peptides are believed to be multifactorial, involving the modulation of neurotrophic factor signaling, regulation of inflammatory responses, and maintenance of neurotransmitter homeostasis.

Proposed Mechanisms of Anti-ischemic Action

The neuroprotective effects of this compound and its derivatives in brain ischemia are not attributed to a single mechanism but rather a cascade of interconnected biological processes. The primary proposed mechanisms include the modulation of neurotrophic factor signaling, regulation of neurotransmitter balance, and attenuation of the inflammatory response.

Modulation of Neurotrophic Factor Signaling

A key mechanism implicated in the neuroprotective action of glyproline peptides is the upregulation of brain-derived neurotrophic factor (BDNF). BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity. The synthetic peptide Semax (Met-Glu-His-Phe-Pro-Gly-Pro), which contains the Pro-Gly-Pro sequence, has been shown to enhance the transcription of BDNF and its receptor, TrkB, in the ischemic rat cortex. This effect is believed to contribute significantly to its neuroprotective properties. The cyclic form of Gly-Pro, cGP, is also thought to be involved in pathways that increase BDNF levels in neuronal cells.

BDNF Signaling Pathway Modulated by Gly-Pro/cGP